molecular formula C7H9N3O4 B3302546 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one CAS No. 917596-58-8

2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one

Cat. No.: B3302546
CAS No.: 917596-58-8
M. Wt: 199.16 g/mol
InChI Key: IBKOQKWWWCGHFK-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C7H9N3O4. It is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a pyrimidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one typically involves the nitration of 2-ethoxy-6-methylpyrimidin-4(3H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrimidinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxy and methyl groups can influence the compound’s binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-6-methylpyrimidin-4(3H)-one: Lacks the nitro group, resulting in different chemical and biological properties.

    2-Methoxy-6-methyl-5-nitropyrimidin-4(3H)-one: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and interactions.

    2-Ethoxy-5-nitropyrimidin-4(3H)-one: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one is unique due to the specific combination of functional groups attached to the pyrimidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-ethoxy-4-methyl-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7-8-4(2)5(10(12)13)6(11)9-7/h3H2,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKOQKWWWCGHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=O)N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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